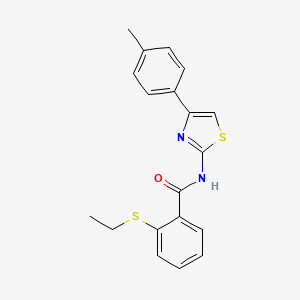

2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

2-(Ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS: 922816-41-9) is a thiazole-based benzamide derivative with the molecular formula C₂₃H₂₁N₃OS₂ and a molecular weight of 394.6 g/mol . Its structure comprises a benzamide core substituted with an ethylthio (-S-CH₂CH₃) group at the 2-position and a 4-(p-tolyl) (4-methylphenyl) substituent on the thiazole ring.

Its synthesis typically involves coupling reactions between functionalized thiazole amines and activated benzoyl derivatives, as exemplified in related compounds (e.g., EDCI/HOBt-mediated amidation) .

Properties

IUPAC Name |

2-ethylsulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-3-23-17-7-5-4-6-15(17)18(22)21-19-20-16(12-24-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKSLSLIHXVILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with p-tolyl isothiocyanate, followed by the introduction of an ethylthio group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Melting Points and Solubility

| Compound | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | N/A | N/A | 394.6 |

| 2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide | 164–165 | 95 | 253.78 |

| N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 281–282 | 86 | 408.52 |

| 4-Methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | N/A | 83 | 335.4 |

Biological Activity

The compound 2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide represents a significant area of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H18N2OS2

- Molecular Weight : 350.48 g/mol

Structural Features

- Thiazole Ring : The thiazole moiety is known for its role in enhancing biological activity.

- Ethylthio Group : This substituent contributes to the compound's reactivity and interaction with biological targets.

- Benzamide Backbone : The benzamide structure is crucial for the compound's pharmacological properties.

Anticancer Activity

Research indicates that compounds containing thiazole rings, including this compound, exhibit promising anticancer properties. A study demonstrated that thiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma), with IC50 values indicating potent activity .

Case Study: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HepG-2 | 1.98 ± 1.22 | |

| Other Thiazole Derivative | HCT-15 (Colon Carcinoma) | 18.4 |

The presence of the ethylthio group and the methyl substituent on the phenyl ring enhances the cytotoxic effects, indicating a structure-activity relationship (SAR) that favors these modifications.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that thiazole derivatives can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

The proposed mechanism involves the interaction of the thiazole moiety with specific enzymes or receptors within microbial cells, disrupting essential cellular processes such as DNA replication and protein synthesis .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiazole Core : Reacting 2-aminothiophenol with appropriate acylating agents.

- Introduction of Ethylthio Group : Achieved by reacting the thiazole derivative with ethylthiol in the presence of a base.

- Benzamide Formation : Acylation of the thiazole derivative with benzoyl chloride.

These steps emphasize the compound's synthetic accessibility while allowing for further functionalization to enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.